2,6-Difluoro-4-(methylthio)benzaldehyde
Description
Properties
IUPAC Name |
2,6-difluoro-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSPZGTELVEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C(=C1)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Notes on Catalyst and Process
- The catalyst is a solid superacid with sulfate and vanadium oxide components.
- The process avoids use of toxic reagents and minimizes waste.
- Catalyst preparation and recovery are straightforward, reducing costs.
Proposed Synthetic Routes for this compound
Based on the above, two main synthetic approaches are feasible:
Route A: Fluorination of 4-Methylthiobenzaldehyde
- Synthesize 4-methylthiobenzaldehyde via catalytic carbonylation of thioanisole.
- Perform selective electrophilic fluorination at the 2 and 6 positions using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
- Purify the product by crystallization or chromatography.
Route B: Methylthiolation of 2,6-Difluorobenzaldehyde
- Start from commercially available or synthesized 2,6-difluorobenzaldehyde.
- Introduce the methylthio group via nucleophilic aromatic substitution using sodium methylthiolate or methylthiol under basic conditions.
- Isolate and purify the target compound.
Comparative Analysis of Preparation Methods
| Aspect | Catalytic Carbonylation (for 4-methylthiobenzaldehyde) | Fluorination Post-Substitution | Methylthiolation Post-Fluorination |
|---|---|---|---|
| Starting Materials | Thioanisole, CO | 4-Methylthiobenzaldehyde | 2,6-Difluorobenzaldehyde |
| Catalyst | SO4^2-/ZrO2-TiO2-V2O5 solid superacid | Fluorinating agent (e.g., Selectfluor) | Sodium methylthiolate or methylthiol |
| Reaction Conditions | 70–90 °C, 0.5–5 MPa CO pressure, 3–8 h | Room temp to mild heating | Basic conditions, moderate temperature |
| Yield and Purity | High yield, environmentally friendly | Moderate to high, requires control | Moderate to high, depends on substitution |
| Environmental Impact | Low pollution, minimal waste | Depends on fluorinating agent used | Depends on reagents used |
| Scalability | Suitable for industrial scale | Possible but requires careful control | Possible but may require optimization |
Research Findings and Notes
- The catalytic carbonylation method for 4-methylthiobenzaldehyde is well-documented with detailed catalyst preparation and reaction parameters, providing a robust route to the methylthio-substituted aromatic aldehyde core.
- Fluorination of aromatic aldehydes is challenging; selective fluorination at 2,6-positions requires mild and regioselective reagents to avoid over-fluorination or side reactions.
- Nucleophilic aromatic substitution for methylthiolation is facilitated by the electron-withdrawing fluorine atoms activating the aromatic ring towards substitution.
- Purification typically involves aqueous workup, extraction with organic solvents (e.g., dichloromethane, ethyl acetate), acid-base adjustments, and recrystallization for high purity.
- The choice of route depends on availability of starting materials, scale, and desired purity.
This detailed overview synthesizes current knowledge and patent literature on the preparation of this compound, emphasizing catalyst systems, reaction conditions, and purification strategies adapted from related compounds. The catalytic carbonylation of thioanisole to 4-methylthiobenzaldehyde combined with selective fluorination or methylthiolation steps offers practical routes for synthesis with considerations for yield, environmental impact, and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to replace the fluorine atoms or methylthio group.
Major Products Formed
Oxidation: 2,6-Difluoro-4-(methylthio)benzoic acid.
Reduction: 2,6-Difluoro-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-4-(methylthio)benzaldehyde is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving aldehydes.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-(methylthio)benzaldehyde involves its interaction with various molecular targets, primarily through its aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atoms and methylthio group can also influence the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of difluorinated benzaldehydes, where substituents at the 4-position vary. Key analogs include:
Structural Analogues and Their Properties
Physicochemical Properties
- Solubility : The methylthio group confers lower water solubility compared to hydroxy or methoxy derivatives, aligning with its higher logP value .
- Thermal Stability : Fluorine substituents enhance thermal stability, but the methylthio group may introduce susceptibility to oxidation, requiring inert storage conditions .
Biological Activity
2,6-Difluoro-4-(methylthio)benzaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, synthesis, and the implications of its activity based on current research findings.
Chemical Structure and Properties
- Chemical Formula : C9H8F2OS
- CAS Number : 1428234-70-1
- Molecular Weight : 202.22 g/mol
The compound features a benzaldehyde functional group with two fluorine atoms at the 2 and 6 positions and a methylthio group at the para position. This unique substitution pattern is believed to influence its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of 4-(methylthio)benzaldehyde exhibit significant antibacterial activity against various pathogenic strains. For instance, Schiff bases derived from this compound showed strong antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Table 1: Antibacterial Activity of Schiff Bases Derived from 4-(Methylthio)benzaldehyde
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| 3a | Moderate | Weak |
| 3h | Strong | Moderate |
| 3i | Weak | Strong |
Antioxidant Activity
In addition to its antimicrobial properties, compounds derived from 4-(methylthio)benzaldehyde have been shown to possess antioxidant activity. These compounds can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound | Radical Scavenging Activity (%) | Fe²⁺ Ion Scavenging Activity (%) |
|---|---|---|
| 3b | 85 | 78 |
| 3g | 70 | 65 |
| 3h | 60 | 58 |
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific molecular targets, such as enzymes or receptors involved in bacterial growth and oxidative stress responses. The presence of fluorine atoms may enhance lipophilicity, facilitating membrane penetration and increasing bioactivity .
Case Studies
- Antimicrobial Study : A study conducted on Schiff bases derived from methylthio-benzaldehydes indicated that compounds with higher degrees of substitution exhibited enhanced antibacterial properties. Notably, compound 3h showed the best activity against Staphylococcus aureus and Escherichia coli .
- Antioxidant Evaluation : In vitro assays demonstrated that certain derivatives effectively reduced oxidative stress markers in human lymphocytes, suggesting their potential role in preventing cellular damage associated with chronic diseases .
Q & A
Q. Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | Na₂S₂O₅ | 120 | 75 |
| THF | None | 80 | 45 |
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
Q. Table 2: Key Spectral Assignments
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR | δ 10.2 (s, 1H) | Aldehyde proton |
| ¹⁹F NMR | δ -110.5 (m) | Fluorine substituents |
| FTIR | 1685 cm⁻¹ | C=O stretch |
Basic: How do fluorine and methylthio substituents influence the compound’s reactivity?
Answer:
- Fluorine : Electron-withdrawing effects activate the aromatic ring for nucleophilic substitution at ortho/para positions while deactivating meta sites.
- Methylthio (-SMe) : Electron-donating via resonance stabilizes intermediates in substitution reactions. Steric bulk at the 4-position can hinder reactivity at adjacent sites .
Advanced: How can researchers resolve discrepancies in rotational barrier data for the aldehyde group?
Answer:
Discrepancies between theoretical (DFT) and experimental rotational barriers (e.g., aldehyde torsion) arise from approximations in computational models or experimental noise. Solutions include:
- High-resolution FTIR : Measures far-infrared torsional modes (50–200 cm⁻¹) to refine experimental barriers .
- Isotopic labeling : Replacing hydrogen with deuterium in the aldehyde group reduces quantum tunneling effects, improving accuracy.
- DFT benchmarking : Using higher-level basis sets (e.g., CCSD(T)) to validate rotational potentials .
Advanced: What challenges arise in regioselective functionalization, and how are they mitigated?
Answer:
Challenges include competitive substitution at fluorine vs. methylthio sites due to electronic and steric factors. Strategies:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for nucleophilic attack at fluorine sites.
- Catalysts : Lewis acids (e.g., AlCl₃) direct electrophiles to methylthio-adjacent positions by coordinating with sulfur lone pairs.
- Temperature gradients : Lower temperatures favor kinetic control, enhancing regioselectivity .
Advanced: How do mechanistic studies using isotopic labeling elucidate reaction pathways?
Answer:
- Kinetic isotope effects (KIE) : Replacing hydrogen with deuterium in reactive positions (e.g., aldehyde proton) slows bond cleavage, identifying rate-determining steps.
- ¹³C/¹⁵N labeling : Tracks carbon/nitrogen migration in cross-coupling reactions.
- Computational validation : Combines experimental KIE with DFT simulations to map energy profiles and transition states .
Note on Data Contradictions :
Conflicting spectroscopic or synthetic yield data (e.g., rotational barriers in FTIR vs. DFT) require cross-validation with multiple techniques (NMR, X-ray crystallography) and replication under standardized conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
